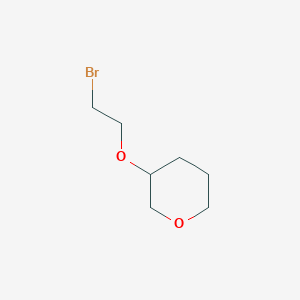

3-(2-bromoethoxy)tetrahydro-2H-Pyran

Description

Contextual Significance in Modern Chemical Research

2-(2-Bromoethoxy)tetrahydro-2H-pyran is a versatile bifunctional organic building block valued in contemporary chemical synthesis. chemdad.comchemicalbook.com Its utility stems from the presence of two distinct reactive sites: a bromoethyl group and a tetrahydropyranyl (THP) ether. This structure allows chemists to introduce a protected two-carbon hydroxyethyl (B10761427) unit into a target molecule. The compound serves as a key intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals. guidechem.com

Detailed research findings have demonstrated its application in the synthesis of specialized molecules. For instance, it is employed in the preparation of estrogen ligands containing carboranes and in the creation of 2-hydroxyethyl derivatives of cardiolipin (B10847521) analogs. sigmaaldrich.comsigmaaldrich.com Furthermore, its utility extends to the synthesis of diverse heterocyclic systems such as furan-fused compounds, indoles, and pyrazoles. sigmaaldrich.com The unique combination of a stable protecting group and a reactive handle makes it a valuable tool for multi-step synthetic sequences in modern medicinal and materials chemistry.

Historical Perspective on its Utility as a Synthetic Intermediate

The use of 2-(2-bromoethoxy)tetrahydro-2H-pyran is intrinsically linked to the broader history of the tetrahydropyranyl (THP) group as one of the most common protecting groups for alcohols in organic synthesis. nih.govwikipedia.org The THP group, derived from 3,4-dihydro-2H-pyran, gained popularity due to its low cost, ease of introduction, and its stability across a wide range of non-acidic chemical conditions, including reactions with organometallics, hydrides, and alkylating agents. nih.govorganic-chemistry.org

The preparation of 2-(2-bromoethoxy)tetrahydro-2H-pyran itself is a classic example of this protective strategy. It is readily synthesized from the reaction of 2-bromoethanol (B42945) and 3,4-dihydro-2H-pyran (DHP), typically under acid catalysis. prepchem.comresearchgate.net This straightforward and efficient synthesis has made it a reliable and frequently used intermediate for decades. researchgate.net Over time, the process has been scaled up and optimized to control the exothermic nature of the reaction and improve yield and purity, solidifying its role as a fundamental tool for introducing a protected ethanol (B145695) fragment. researchgate.net

Structural Features Pertinent to Reactivity and Selectivity

The chemical behavior of 2-(2-bromoethoxy)tetrahydro-2H-pyran is dictated by its distinct structural components. The molecule consists of a saturated six-membered tetrahydropyran (B127337) ring connected to a bromoethoxy chain via an ether linkage at the anomeric C2 position. sigmaaldrich.com

Key Structural Features:

Tetrahydropyranyl (THP) Acetal Group: The THP ether is technically an acetal, which accounts for its key reactivity pattern. This group is exceptionally stable under neutral, basic, and reductive conditions but is readily cleaved under acidic conditions to regenerate the parent alcohol. wikipedia.orgorganic-chemistry.org This acid lability allows for selective deprotection in the presence of other functional groups.

Bromoethyl Group: The primary alkyl bromide (-CH₂CH₂Br) portion of the molecule is an effective electrophilic site. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the protected hydroxyethyl moiety to a variety of nucleophiles.

Stereochemistry: The formation of the THP ether from 3,4-dihydro-2H-pyran and an alcohol creates a new stereocenter at the anomeric carbon (C2) of the pyran ring. organic-chemistry.org This results in the formation of a diastereomeric mixture if the parent molecule already contains a stereocenter. This aspect can influence the analysis and purification of reaction products and is a key consideration for stereoselective synthesis.

These features combined make the compound a highly selective reagent, enabling chemists to perform modifications at the bromide position while the hydroxyl group remains masked, or to unmask the hydroxyl group at a later synthetic stage.

Data Tables

Table 1: Physicochemical Properties of 2-(2-Bromoethoxy)tetrahydro-2H-Pyran

| Property | Value |

| CAS Number | 17739-45-6 sigmaaldrich.com |

| Molecular Formula | C₇H₁₃BrO₂ guidechem.com |

| Molecular Weight | 209.08 g/mol sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid guidechem.com |

| Boiling Point | 62-64 °C at 0.4 mmHg sigmaaldrich.com |

| Density | 1.384 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.482 sigmaaldrich.com |

| InChI Key | GCUOLJOTJRUDIZ-UHFFFAOYSA-N sigmaaldrich.com |

| Stabilizer | Typically contains ~1% K₂CO₃ sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

3-(2-bromoethoxy)oxane |

InChI |

InChI=1S/C7H13BrO2/c8-3-5-10-7-2-1-4-9-6-7/h7H,1-6H2 |

InChI Key |

CHNDBVHKKLUBCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)OCCBr |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 2 Bromoethoxy Tetrahydro 2h Pyran

Established Preparative Routes

The most widely documented and utilized method for preparing 2-(2-bromoethoxy)tetrahydro-2H-pyran is the direct acid-catalyzed etherification of 2-bromoethanol (B42945) with 3,4-dihydro-2H-pyran (DHP). researchgate.netprepchem.com This reaction serves as a key step for introducing a protected hydroxyethyl (B10761427) group onto a target molecule. researchgate.net

Acid-Catalyzed Etherification of 2-Bromoethanol with Dihydropyran

This preparative route involves the reaction of 2-bromoethanol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. researchgate.netprepchem.com The reaction is typically exothermic and can be very fast, necessitating careful control of reagent addition and temperature to ensure a high yield and purity of the final product. researchgate.net

Mechanistic Considerations of Tetrahydropyranylation

The mechanism for the acid-catalyzed formation of a THP ether begins with the protonation of the dihydropyran, which is an enol ether. youtube.com The acid catalyst protonates the double bond of the DHP ring, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. youtube.com This electrophilic carbocation is then attacked by the nucleophilic hydroxyl group of 2-bromoethanol. youtube.com A final deprotonation step, typically by the conjugate base of the acid catalyst or another weak base, yields the neutral 2-(2-bromoethoxy)tetrahydro-2H-pyran product and regenerates the acid catalyst. youtube.comwikipedia.org

Optimization of Acidic Catalysis: Selection and Loadings

The choice and amount of acid catalyst are critical for optimizing the synthesis, with a wide range of catalysts having been successfully employed for tetrahydropyranylation reactions. These range from traditional Brønsted acids to solid-supported and Lewis acids. The selection often depends on the scale of the reaction and the sensitivity of the substrates.

Common catalysts include p-toluenesulfonic acid (p-TsOH) and its pyridinium (B92312) salt, pyridinium p-toluenesulfonate (PPTS), which is known for being a milder catalyst. researchgate.netacs.org Heterogeneous catalysts like the Amberlyst-15 ion exchange resin are also effective and offer the advantage of simple removal by filtration. prepchem.com In some large-scale applications, the reaction has been performed at low temperatures (0 °C) without the explicit addition of a catalyst, although residual acidity or autocatalysis may play a role. researchgate.net

Table 1: Comparison of Acid Catalysts in Tetrahydropyranylation

| Catalyst | Type | Advantages | Typical Application | Citations |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Inexpensive, effective, easy to handle as a solid. | General purpose laboratory synthesis. | researchgate.netyoutube.com |

| Pyridinium p-toluenesulfonate (PPTS) | Mild Brønsted Acid | Milder conditions, suitable for acid-sensitive substrates. | Protection of delicate alcohols. | acs.orgnih.gov |

| Amberlyst-15 | Solid Acid Resin | Easily removed by filtration, recyclable. | Laboratory and industrial scale synthesis. | prepchem.com |

| NH₄HSO₄@SiO₂ | Heterogeneous Acid | Recyclable, promotes reaction in green solvents. | Environmentally conscious synthesis. | organic-chemistry.org |

| Bismuth Triflate | Lewis Acid | Insensitive to small amounts of moisture, efficient. | Solvent-free conditions. |

Role of Anhydrous Solvents and Reaction Environment

The use of anhydrous (dry) solvents is crucial for achieving high yields in tetrahydropyranylation. The presence of water can be detrimental as water can compete with the alcohol (2-bromoethanol) in attacking the oxocarbenium ion intermediate. This side reaction would consume the intermediate and lead to the formation of 5-hydroxypentanal (B1214607) as a byproduct upon ring opening, thus lowering the yield of the desired ether. acs.org

Commonly used solvents include chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) or ethers. researchgate.netprepchem.com Performing the reaction under an inert atmosphere, such as nitrogen or argon, is also standard practice to prevent the introduction of atmospheric moisture and ensure that the reagents and intermediates remain stable. researchgate.net

Quenching Protocols and Product Isolation Strategies

Once the reaction is complete, a quenching step is necessary to neutralize the acid catalyst and halt the reaction. This is particularly important as the product THP ether is labile to acid and could be hydrolyzed back to the starting materials if the acid is not removed. A common quenching agent is a mild base, such as a saturated aqueous solution of sodium bicarbonate or the addition of a tertiary amine like triethylamine (B128534) (TEA) until the mixture reaches a neutral pH. researchgate.net

Following quenching, the product is isolated through a standard workup procedure. This typically involves a liquid-liquid extraction to separate the organic product from the aqueous layer. The organic layer is then washed, often with brine to help remove residual water, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and filtered. The final purification of 2-(2-bromoethoxy)tetrahydro-2H-pyran is often achieved by distillation under reduced pressure to yield a clear, colorless to pale yellow liquid. prepchem.com

Alternative and Emerging Synthetic Approaches

While the acid-catalyzed addition of 2-bromoethanol to DHP remains the principal synthetic route, research into alternative methodologies for tetrahydropyranylation focuses on improving reaction conditions, enhancing catalyst efficiency, and adhering to the principles of green chemistry.

One emerging trend is the use of heterogeneous and recyclable acid catalysts. Catalysts such as zeolites or acids like ammonium (B1175870) bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂) have been shown to efficiently promote the tetrahydropyranylation of various alcohols. organic-chemistry.org These solid-supported catalysts are easily recovered from the reaction mixture by simple filtration, allowing them to be reused and minimizing acidic waste streams. organic-chemistry.org

Furthermore, the development of protocols that utilize more environmentally benign solvents or even solvent-free conditions represents a significant advance. For instance, the use of bismuth triflate can efficiently catalyze the reaction under solvent-free conditions. While these methods have been demonstrated for a variety of alcohols and phenols, their application provides a clear pathway for a more sustainable synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran. Another alternative approach for forming THP ethers in general involves Mitsunobu reaction conditions, where an alcohol is treated with 2-hydroxytetrahydropyran, triphenylphosphine, and diethyl azodicarboxylate (DEAD), though this is less common than direct acid catalysis. acs.org

Solvent-Free Mechanochemical Synthesis

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce pollution, lower costs, and simplify reaction workups. tandfonline.com Mechanochemical methods, which involve grinding solid reactants together, often with a catalytic amount of a reagent, can facilitate reactions without the need for a solvent. tandfonline.comnih.gov

For the tetrahydropyranylation of alcohols, including the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-Pyran, a solvent-free approach can be employed. tandfonline.com This method involves grinding the alcohol (2-bromoethanol) and 3,4-dihydro-2H-pyran (DHP) with a pestle in a mortar at room temperature. tandfonline.com The use of a catalyst, such as pyridinium chloride, has been shown to be effective for this type of transformation. tandfonline.com This technique generally leads to higher yields and shorter reaction times compared to conventional solvent-based methods. tandfonline.com

Table 1: Comparison of Benzyl (B1604629) Alcohol Tetrahydropyranylation Methods

| Solvent | Time (min) | Yield (%) |

|---|---|---|

| CH2Cl2 | 120 | 85 |

| CHCl3 | 150 | 80 |

| CH3CN | 180 | 70 |

| THF | 180 | 65 |

| Solvent-Free | 15 | 96 |

This table, adapted from a study on the tetrahydropyranylation of benzyl alcohol, illustrates the enhanced efficiency of solvent-free conditions, a principle applicable to the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-Pyran. tandfonline.com

Modified Conditions for Enhanced Efficiency and Yield

To enhance the process, a modified approach eliminates the need for both the solvent and the catalyst. researchgate.net In this improved method, the reaction mixture of 2-bromoethanol and DHP is cooled to 0°C before the DHP is added drop-wise. researchgate.net This temperature control is crucial for managing the reaction's heat evolution. The reaction is then allowed to warm to room temperature. researchgate.net This modification not only shortens the reaction time to approximately one hour after addition is complete but also simplifies the work-up process and increases the yield from around 88% to higher levels. researchgate.net

Process Optimization and Scale-Up Considerations

Reaction Kinetics and Exothermicity Management

The reaction between 2-bromoethanol and 3,4-dihydropyran is extremely fast and highly exothermic. researchgate.net Uncontrolled, the temperature can rise to approximately 117°C within seconds, which can lead to the formation of dark-colored impurities. researchgate.net

Effective management of this exotherm is critical for process safety and product purity. The primary strategy for control is to regulate the addition rate of the DHP reagent while maintaining a low reaction temperature, typically between 0°C and 25°C. researchgate.net By carefully modulating the addition, the accumulation of unreacted reagents is minimized, and the significant heat release is controlled, ensuring a safer and more predictable process. researchgate.net

Strategies for Mitigating Undesired By-product Formation

A primary indicator of by-product formation in this synthesis is the appearance of a dark color in the reaction mass, whereas the pure product is colorless. researchgate.net High reaction temperatures are a key contributor to the formation of these impurities. researchgate.net

The most effective strategy to mitigate the creation of undesired by-products is rigorous temperature control. researchgate.net By conducting the reaction at a controlled temperature range (0-25°C) and eliminating the use of a catalyst, the formation of color-imparting by-products is significantly reduced, resulting in a clean, colorless final product. researchgate.net Following the reaction, quenching with a mild base like triethylamine (TEA) to a neutral pH can neutralize any residual acidity, further preventing potential side reactions. researchgate.net

Industrial-Scale Synthesis Adaptation and Productivity Enhancement

Adapting the synthesis for industrial application focuses on increasing productivity and simplifying operations. The original laboratory method, which utilized a significant volume of dichloromethane, had a low productivity of approximately 5% p/v. researchgate.net

The optimized, solvent-free process represents a substantial enhancement in productivity. By eliminating the solvent, the reaction volume is drastically reduced. researchgate.net For the synthesis of 1 kg of product, the optimized process requires a reaction volume of about 10 liters, compared to much larger volumes in the solvent-based method. researchgate.net This, combined with a simplified work-up that avoids complex filtration or extraction steps, makes the process more efficient and economically viable for large-scale production. The successful scale-up to a 300-gram batch demonstrates the robustness of the optimized, catalyst-free, and temperature-controlled protocol. researchgate.net

Table 2: Comparison of Synthesis Methods

| Parameter | R&D Laboratory Method | Optimized Scale-Up Process |

|---|---|---|

| Solvent | Dichloromethane | None |

| Catalyst | Acid Catalyst (e.g., Amberlyst-15) | None |

| Reaction Time | ~18 hours | ~1 hour post-addition |

| Temperature Control | Not specified as critical | Crucial (0-25°C) |

| Work-Up | Filtration, Concentration, Distillation | Simple Quench (TEA) |

| Productivity | Low (~5% p/v) | High |

| Yield | ~88% | Higher than R&D method |

This table summarizes the key improvements achieved by optimizing the synthesis of 2-(2-Bromoethoxy)tetrahydro-2H-Pyran for larger scales. researchgate.net

Iii. Reactivity and Mechanistic Investigations of 2 2 Bromoethoxy Tetrahydro 2h Pyran

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The primary mode of reactivity for 2-(2-bromoethoxy)tetrahydro-2H-pyran involves the displacement of the bromide ion by a wide array of nucleophiles. youtube.com This reaction is a cornerstone for introducing a protected hydroxyethyl (B10761427) fragment into various molecular architectures.

2-(2-Bromoethoxy)tetrahydro-2H-pyran readily undergoes nucleophilic substitution with a variety of nucleophiles. The robust nature of the THP ether allows for reactions under conditions that might not be compatible with other protecting groups. wikipedia.org

Amines: Primary and secondary amines, including morpholine, react efficiently with 2-(2-bromoethoxy)tetrahydro-2H-pyran to yield the corresponding N-substituted products. chemguide.co.uk This reaction is fundamental in the synthesis of more complex molecules. For instance, it serves as a key step in the preparation of precursors for pharmacologically active compounds. However, a common limitation is the potential for multiple substitutions when reacting with primary amines, which can lead to a mixture of secondary and tertiary amine products. chemguide.co.ukscience-revision.co.uk The use of a large excess of the amine can favor the formation of the primary substitution product. chemguide.co.uk

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily with 2-(2-bromoethoxy)tetrahydro-2H-pyran to form thioethers. youtube.com This reaction is generally efficient due to the high nucleophilicity of sulfur. youtube.com

Alcohols: While alcohols are weaker nucleophiles than amines or thiols, their corresponding alkoxides can effectively displace the bromide to form ethers. This reaction is a common strategy for building polyether chains.

A general representation of these nucleophilic substitution reactions is presented below:

| Nucleophile (Nu-H) | Product | General Reaction Conditions |

|---|---|---|

| Amine (R₂NH) | R₂N-CH₂CH₂-OTHP | Typically in the presence of a base or excess amine to neutralize the HBr formed. |

| Thiol (RSH) | RS-CH₂CH₂-OTHP | Often requires a base (e.g., NaH) to deprotonate the thiol to the more nucleophilic thiolate. |

| Alcohol (ROH) | RO-CH₂CH₂-OTHP | Generally requires conversion of the alcohol to the more reactive alkoxide using a strong base. |

Given that the carbon bearing the bromine atom is a primary carbon, nucleophilic substitution reactions on 2-(2-bromoethoxy)tetrahydro-2H-pyran predominantly proceed through an S(_N)2 mechanism. utexas.edu A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center. utexas.edulibretexts.org This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org

While the carbon atom undergoing substitution in 2-(2-bromoethoxy)tetrahydro-2H-pyran is not a stereocenter itself, this stereochemical principle is crucial when the nucleophile or the resulting product contains chiral centers. The reaction is considered stereospecific, meaning that a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product. libretexts.org

The tetrahydropyran (B127337) (THP) group, while essential for protecting the hydroxyl functionality, exerts a significant steric influence on the reactivity of the adjacent bromoethyl moiety. The bulky nature of the THP ring can hinder the approach of the nucleophile to the electrophilic carbon atom. youtube.comlibretexts.org

This steric hindrance can lead to a decrease in the rate of S(_N)2 reactions compared to less hindered bromoethyl derivatives. libretexts.org The extent of this rate reduction is dependent on the size and steric bulk of the attacking nucleophile. youtube.com For very bulky nucleophiles, the reaction rate may be significantly diminished, or in some cases, elimination reactions may become more competitive. chemistrysteps.com

| Factor | Influence on SN2 Reactivity |

|---|---|

| Steric Bulk of THP Group | Decreases reaction rate due to steric hindrance at the reaction center. |

| Steric Bulk of Nucleophile | Increased bulk of the nucleophile further decreases the reaction rate. |

Oxidative Transformations

While the primary reactivity of 2-(2-bromoethoxy)tetrahydro-2H-pyran centers on nucleophilic substitution, the molecule can undergo oxidative transformations under specific conditions. The THP ether linkage is generally stable to many oxidizing agents. However, certain reagents can effect the oxidative deprotection of THP ethers, leading to the formation of carbonyl compounds. For instance, reagents like 2,6-dicarboxypyridinium chlorochromate (2,6-DCPCC) have been shown to oxidize THP ethers to their corresponding carbonyl compounds. libretexts.org Another method involves the use of N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water for the oxidative deprotection of THP ethers. wikipedia.org

It is important to note that these are generally conditions for the cleavage and oxidation of the THP group itself, rather than a transformation of the bromoethyl moiety. Stronger oxidizing conditions could potentially lead to the oxidation of the ether linkage, but such reactions are less common and often less selective.

Participation in Metal-Catalyzed Coupling Reactions (e.g., with organometallic reagents)

While alkyl bromides are common coupling partners in a variety of metal-catalyzed cross-coupling reactions, specific examples involving 2-(2-bromoethoxy)tetrahydro-2H-pyran are not widely reported in the scientific literature. However, based on the general principles of these reactions, some potential applications can be considered.

Grignard Reagents: Grignard reagents (R-MgX) are strong nucleophiles and bases. Their reaction with alkyl halides like 2-(2-bromoethoxy)tetrahydro-2H-pyran is generally not a straightforward S(_N)2 coupling to form a new carbon-carbon bond. masterorganicchemistry.com Instead, elimination or other side reactions can occur.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for C-C bond formation. libretexts.orgsigmaaldrich.comucsb.edu These reactions typically involve an organometallic reagent and an organic halide in the presence of a palladium catalyst. While aryl and vinyl halides are the most common substrates, the use of alkyl halides is also possible, though often more challenging. The participation of 2-(2-bromoethoxy)tetrahydro-2H-pyran in such reactions would depend on the specific catalyst system and reaction conditions employed to favor the desired coupling over potential side reactions like β-hydride elimination.

Cleavage and Regeneration of Hydroxyl Functionality (THP Deprotection)

A critical step in the synthetic utility of 2-(2-bromoethoxy)tetrahydro-2H-pyran is the cleavage of the THP ether to regenerate the free hydroxyl group. The THP group is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. nih.gov

The deprotection is typically achieved by treatment with a mild acid in a protic solvent, such as acetic acid in a tetrahydrofuran (B95107)/water mixture or p-toluenesulfonic acid in methanol (B129727). utexas.edunih.gov The mechanism involves protonation of one of the ether oxygens, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water or another nucleophile leads to the formation of the alcohol and 5-hydroxypentanal (B1214607).

It has also been observed that THP ethers can be cleaved under palladium-on-carbon (Pd/C) catalyzed hydrogenation conditions in ethanol (B145695). researchgate.net This is often due to the presence of residual acidic impurities in the catalyst. researchgate.net

| Deprotection Method | Reagents | General Conditions |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Acetic acid/THF/H₂O, p-TsOH/MeOH | Mild acidic conditions, often at room temperature. |

| Catalytic Hydrogenation | Pd/C, H₂ in EtOH | Can occur due to acidic impurities in the catalyst. |

Acid-Catalyzed Deprotection Methodologies

The most common method for the deprotection of THP ethers is through acid catalysis. The mechanism involves the protonation of the ether oxygen atom of the THP ring, followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. This carbocation is then trapped by water or another nucleophile to regenerate the tetrahydropyranol.

A variety of protic and Lewis acids can be employed for this transformation. The choice of acid and reaction conditions is often dictated by the presence of other acid-sensitive functional groups within the molecule. Common acidic reagents include pyridinium (B92312) p-toluenesulfonate (PPTS), p-toluenesulfonic acid (p-TsOH), and acetic acid.

Detailed Research Findings:

Pyridinium p-toluenesulfonate (PPTS): PPTS is a mild and effective reagent for the deprotection of THP ethers. It is particularly useful when other acid-labile groups are present in the substrate. The reaction is typically carried out in an alcoholic solvent, such as ethanol, at room temperature or with gentle heating.

p-Toluenesulfonic Acid (p-TsOH): A stronger acid than PPTS, p-TsOH can be used for the deprotection of more robust THP ethers. The reaction conditions are similar to those with PPTS, often employing methanol or ethanol as the solvent.

Acetic Acid: A solution of acetic acid in a mixture of tetrahydrofuran and water is another effective system for THP deprotection. This method is often favored for its mildness and the volatility of the reagents, which simplifies purification.

The table below summarizes representative conditions for the acid-catalyzed deprotection of THP ethers.

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |

| PPTS | Ethanol | 55 | 2.5 hours | 84 | |

| p-TsOH | Methanol | Room Temperature | 30 minutes | 95 | |

| Acetic Acid/THF/H₂O | THF/H₂O | 40 | 12 hours | High |

Alternative Selective Deprotection Strategies

While acid-catalyzed methods are prevalent, several alternative strategies have been developed to achieve selective deprotection of THP ethers, especially in complex molecular architectures where acid sensitivity is a concern. These methods often offer greater functional group tolerance.

Detailed Research Findings:

Magnesium Bromide (MgBr₂): Anhydrous magnesium bromide in diethyl ether has been shown to be an efficient and mild reagent for the cleavage of THP ethers. This method is particularly advantageous for substrates that are sensitive to protic acids. The reaction proceeds at room temperature and generally affords high yields of the corresponding alcohols.

Iodine (I₂): Catalytic amounts of iodine in methanol can effectively deprotect THP ethers. This method is chemoselective, leaving other protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers intact. The reaction is typically fast and proceeds at room temperature.

Triphenylphosphine Hydrobromide (PPh₃·HBr): This reagent offers a mild and selective method for the cleavage of THP ethers. It is particularly useful for substrates containing other acid-sensitive groups. The reaction is typically carried out in dichloromethane (B109758) at room temperature.

The following table outlines various alternative selective deprotection strategies for THP ethers.

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |

| MgBr₂ | Diethyl Ether | Room Temperature | 6 hours | 92 | |

| I₂ (catalytic) | Methanol | Room Temperature | 15 minutes | 95 | |

| PPh₃·HBr | Dichloromethane | Room Temperature | 1.5 hours | 92 |

Iv. Strategic Applications in Complex Molecule Synthesis

A Dual-Purpose Reagent: Building Block and Protecting Group

The strategic utility of 3-(2-bromoethoxy)tetrahydro-2H-pyran in organic synthesis is largely attributed to its capacity to act as both a protecting group and a versatile building block. This dual functionality streamlines synthetic pathways and provides an efficient means of introducing specific structural motifs.

Introduction of Protected Hydroxyethyl (B10761427) Groups

A primary application of this compound is in the introduction of a protected hydroxyethyl group onto a variety of substrates. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the hydroxyl function, stable under a range of reaction conditions, including those that are basic, nucleophilic, and reductive. The Williamson ether synthesis is a common method for this transformation, where an alcohol or phenol (B47542) is deprotonated with a base to form an alkoxide, which then displaces the bromide from this compound.

The THP group can be readily removed under mildly acidic conditions to liberate the free hydroxyl group. This straightforward deprotection adds to the utility of this compound as a reagent for introducing a 2-hydroxyethyl moiety in a masked form.

Precursor for Advanced Ether and Ester Linkages

Beyond its role in protection, this compound is a key precursor for the formation of more complex ether and ester linkages. The reactive bromo group is susceptible to nucleophilic substitution by alkoxides and carboxylates, allowing for the facile construction of these crucial chemical bonds.

For instance, in the synthesis of complex molecules, the bromo-substituent can be displaced by a carboxylate anion to form an ester linkage. This reaction is particularly useful for connecting different molecular fragments. The resulting ether-ester bifunctionalized linker can be further manipulated by cleaving the THP ether to reveal a hydroxyl group for subsequent transformations. While the Williamson ether synthesis is a well-established method for forming ether bonds with this reagent, its application in forming ester linkages from carboxylic acids is also a viable synthetic strategy.

Synthesis of Biologically Relevant Scaffolds and Precursors

The unique chemical properties of this compound make it a valuable tool in the synthesis of various biologically important molecules. Its ability to introduce a flexible, protected hydroxyethyl chain is particularly advantageous in constructing complex scaffolds that mimic or interact with biological systems.

Heterocyclic Systems (e.g., indoles, pyrazoles, furan-fused compounds)

In the realm of heterocyclic chemistry, this compound serves as an important alkylating agent. The introduction of the 2-(tetrahydro-2H-pyran-3-yloxy)ethyl side chain onto nitrogen-containing heterocycles like indoles and pyrazoles can significantly modify their physicochemical and biological properties. This alkylation typically proceeds via N-alkylation of the heterocyclic ring, where the nitrogen atom acts as a nucleophile, displacing the bromide.

The synthesis of furan-fused compounds can also be facilitated by this reagent. The protected hydroxyethyl side chain can be incorporated into a furan (B31954) ring system and later deprotected to allow for further functionalization or to act as a key structural element in the final molecule.

Lipid Analogs (e.g., cardiolipin (B10847521) derivatives)

A notable application of this compound is in the synthesis of lipid analogs, particularly derivatives of cardiolipin. Cardiolipins are complex lipids found in the inner mitochondrial membrane and play crucial roles in various cellular processes. Synthetic cardiolipin analogs are essential tools for studying their biological functions.

In the synthesis of cationic cardiolipin analogs, this compound has been used to introduce a spacer arm. For example, the alkylation of 2-O-benzyl glycerol (B35011) with this compound in the presence of sodium hydride affords a key intermediate. This strategy allows for the construction of cardiolipin analogs with modified spacer groups, which can influence their delivery properties for therapeutic agents.

| Reactant | Reagent | Product | Significance |

| 2-O-Benzyl glycerol | This compound, NaH | 1,3-bis[(2-ethoxy tetrahydro-2H-pyran)]-2-O-benzyl glycerol | Key intermediate in the synthesis of spacer-modified cationic cardiolipin analogs. |

Glycosides and Glycoconjugates

The structure of this compound makes it a potential linker for the synthesis of glycosides and glycoconjugates. While specific examples directly employing this bromo-reagent are not extensively documented in readily available literature, the principle of using bifunctional linkers for such purposes is well-established in carbohydrate chemistry.

The bromo-end of the molecule could be used to attach to a carbohydrate moiety, either at the anomeric position or another hydroxyl group. Following this, the THP-protected hydroxyl group at the other end of the linker can be deprotected to allow for conjugation to other molecules, such as proteins or surfaces. This would provide a flexible spacer arm between the carbohydrate and the conjugated partner, which can be important for biological activity and for overcoming steric hindrance in binding assays. The development of such synthetic strategies would further broaden the utility of this compound in the field of glycobiology.

Application in Medicinal Chemistry Research

A thorough review of scientific literature did not yield specific examples of "this compound" being employed in the following areas:

Preparation of Kinase Inhibitor Precursors

While the tetrahydropyran (B127337) (THP) moiety is a common protecting group in the synthesis of complex molecules, including those with therapeutic potential, specific studies detailing the role of the "3-(2-bromoethoxy)" derivative in these precise applications are not found in the current body of scientific literature. Research on estrogen ligands, enzyme inhibitors, and various precursors frequently involves the "2-" isomer, highlighting a disparity in the synthetic utility or reporting for the "3-" isomer.

Contributions to Materials Science and Polymer Chemistry

Similarly, an investigation into the contributions of "this compound" to materials science provided no specific instances of its use in the functionalization of polymeric systems.

Functionalization of Polymeric Systems (e.g., conjugated polymers, polycyclopentadithiophene)

The functionalization of polymers is a broad field, and while bromo-functionalized compounds are used to introduce new properties to polymer backbones, specific research citing the use of "this compound" for modifying conjugated polymers or polycyclopentadithiophene is not available.

Synthesis of Specialized Monomers and Initiators

The structure of this compound is well-suited for the synthesis of custom monomers and initiators for various polymerization reactions. The reactive bromo group can undergo nucleophilic substitution, allowing for the attachment of polymerizable functionalities.

For instance, reaction with a carboxylate-containing molecule could yield a monomer with a pendant THP-protected hydroxyl group. This monomer can then be incorporated into a polymer chain. After polymerization, the THP protecting group can be removed to unmask the hydroxyl groups, creating a hydrophilic and functional polymer. This strategy is essential for producing polymers with tailored properties.

While direct literature on using this compound itself as a monomer is specific to its application, its role as a building block is clear. lookchem.comguidechem.com It can be used to introduce a hydroxy-ethyl group onto a target molecule, which could be a monomer or an initiator. bldpharm.com The bromo- functionality allows it to act as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), after appropriate transformation.

Table 1: Potential Polymerization Applications

| Polymerization Type | Role of this compound Derivative | Resulting Polymer Feature |

| Free Radical Polymerization | As a precursor to a functional monomer (e.g., acrylate, styrene) | Pendant protected hydroxyl groups for post-polymerization modification |

| Atom Transfer Radical Polymerization (ATRP) | As a precursor to an ATRP initiator | Well-defined polymers with controlled molecular weight and architecture |

| Ring-Opening Polymerization (ROP) | To functionalize a monomer or initiator for ROP | Biocompatible polyesters or polyethers with hydroxyl functionality |

Engineering of Advanced Functional Materials

The use of this compound extends to the engineering of advanced functional materials, such as specialized polymers and coatings. The ability to introduce protected hydroxyl groups into a polymer backbone is a key strategy for creating materials with tunable properties.

After polymerization using monomers derived from this compound, the resulting material contains readily accessible THP-protected hydroxyls. Acid-catalyzed deprotection reveals the hydroxyl groups, which can dramatically alter the material's properties, for example, by increasing its hydrophilicity. These newly exposed functional groups serve as handles for further chemical modification. For example, they can be used to attach bioactive molecules, crosslink the polymer to form hydrogels, or modify the surface properties of a coating. This compound is noted for its utility in producing advanced materials like polymers and coatings, where its properties contribute to performance and durability.

Development of Molecular Probes for Biochemical Assays

In the field of biochemistry, molecular probes are essential tools for studying biological processes. ambeed.com this compound serves as a valuable bifunctional linker in the synthesis of such probes. bldpharm.com Its bromo- end can be reacted with a reporter molecule (such as a fluorophore or a spin label), while the THP-protected alcohol provides a point of attachment to a biomolecule or another component of the probe. google.com This modular approach allows for the construction of sophisticated probes designed for specific biochemical assays, such as studying enzyme interactions or cellular pathways.

Synthesis of Spin Labels for Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure and dynamics of macromolecules. nih.govnih.gov This method often relies on site-directed spin labeling (SDSL), where a stable paramagnetic molecule, typically a nitroxide radical, is attached to a specific site on a protein or nucleic acid. nih.govlibretexts.orgmdpi.com

This compound is a precursor for creating specific types of spin labels. The synthesis involves a nucleophilic substitution reaction where a nitroxide-containing molecule, which is often a heterocyclic amine, displaces the bromide ion. The product is a nitroxide spin label tethered by a short, flexible ethoxy linker, with the hydroxyl group still protected by the THP ether.

This protected spin label can then be further functionalized. The THP group can be removed, and the resulting hydroxyl group can be activated and coupled to a specific site on a biomolecule, such as an amino acid side chain. The resulting spin-labeled biomolecule can then be analyzed by EPR to provide information about the local environment, dynamics, and distances within the macromolecular structure. nih.gov The use of such linkers is a key part of the SDSL-EPR methodology, which provides invaluable insights in structural biology. nih.govlibretexts.org

Table 2: Hypothetical Synthesis of a THP-Protected Spin Label

| Reactant 1 | Reactant 2 | Reaction Type | Product | Application |

| This compound | 4-amino-TEMPO (a nitroxide) | Nucleophilic Substitution | THP-protected ethoxy-linked nitroxide spin label | Intermediate for site-directed spin labeling in EPR studies |

V. Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Analysis of Structure and Purity

Spectroscopy is the cornerstone of molecular identification. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy provide complementary information, which, when combined, allows for an unambiguous determination of the compound's identity and integrity.

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of 2-(2-bromoethoxy)tetrahydro-2H-pyran.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 2-(2-bromoethoxy)tetrahydro-2H-pyran displays characteristic signals for both the tetrahydropyran (B127337) (THP) ring and the bromoethoxy side chain. A key diagnostic signal is the proton on the anomeric carbon (C-2), which appears as a downfield multiplet due to its unique environment, being bonded to two oxygen atoms. total-synthesis.com The remaining protons of the THP ring typically appear as a complex series of multiplets in the upfield region. The two methylene (B1212753) groups of the bromoethoxy chain are distinct, with the protons closer to the bromine atom being shifted further downfield than those adjacent to the ether oxygen.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. For 2-(2-bromoethoxy)tetrahydro-2H-pyran, seven distinct signals are expected. The anomeric carbon (C-2) is significantly deshielded and appears around 98-100 ppm. The other carbon atoms of the THP ring and the side chain have chemical shifts characteristic of alkyl ethers and alkyl bromides. For instance, the carbon atom bonded to the ring oxygen (C-6) and the methylene carbon of the ethoxy group adjacent to the oxygen appear in the typical ether region (approx. 60-70 ppm), while the carbon bearing the bromine atom is found further upfield (approx. 30-35 ppm). chemicalbook.com

Interactive Table 1: Typical NMR Chemical Shift Data for 2-(2-bromoethoxy)tetrahydro-2H-pyran in CDCl₃

| Atom Position | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | Description |

| H-2 (anomeric) | ~4.6 | - | Multiplet, proton on the carbon between two oxygens. |

| C-2 (anomeric) | - | ~99 | Acetal carbon, highly deshielded. |

| -O-CH₂ -CH₂Br | ~3.7 - 4.0 | ~67 | Methylene group adjacent to ether oxygen. |

| -O-CH₂-CH₂ Br | ~3.5 | ~31 | Methylene group adjacent to bromine. |

| H-6 (pyran ring) | ~3.5, ~3.9 | - | Diastereotopic protons on C-6, adjacent to ring oxygen. |

| C-6 (pyran ring) | - | ~62 | Carbon adjacent to ring oxygen. |

| H-3, H-4, H-5 (pyran ring) | ~1.5 - 1.9 | - | Complex multiplets for the remaining ring protons. |

| C-3, C-4, C-5 (pyran ring) | ~19, ~25, ~30 | - | Alkane-like carbons of the pyran ring. |

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the ionized molecule. The molecular formula of 2-(2-bromoethoxy)tetrahydro-2H-pyran is C₇H₁₃BrO₂, corresponding to a molecular weight of approximately 209.08 g/mol . sigmaaldrich.comepa.gov

In a typical Electron Ionization (EI) mass spectrum, a crucial feature is the presence of two molecular ion peaks of nearly equal intensity at m/z values separated by two units (e.g., 208 and 210, for the monoisotopic masses). This M/M+2 pattern is the characteristic signature of a compound containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info

The fragmentation of THP ethers is well-documented. The most characteristic and often most abundant fragment is the tetrahydropyranylium cation, which gives a strong peak at m/z 85. researchgate.net This ion results from the cleavage of the C-O bond of the acetal. Other significant fragments arise from the loss of the entire bromoethoxy group or cleavage within the side chain.

Advanced ionization techniques provide further insights. Chemical Ionization (CI) is a softer method that often yields a more abundant protonated molecular ion [M+H]⁺, which can be useful for confirming the molecular weight. researchgate.net Studies on related THP derivatives using CI-MS have shown that fragmentation can proceed via the elimination of dihydropyran. researchgate.net For larger, non-volatile molecules containing a THP moiety, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is employed, which typically shows adducts with alkali metal ions (e.g., [M+Na]⁺ or [M+K]⁺). researchgate.net

Interactive Table 2: Predicted Mass Spectrometry Fragments for 2-(2-bromoethoxy)tetrahydro-2H-pyran

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Notes |

| 208 | 210 | [C₇H₁₃BrO₂]⁺˙ | Molecular ion (M⁺˙). Exhibits characteristic 1:1 isotopic pattern. |

| 123 | 125 | [BrCH₂CH₂O]⁺ | Loss of the C₅H₉O radical from the THP ring. |

| 101 | - | [C₅H₉O₂]⁺ | Loss of the bromoethyl radical (•CH₂CH₂Br). |

| 85 | - | [C₅H₉O]⁺ | Tetrahydropyranylium cation. Highly characteristic base peak for THP ethers. researchgate.net |

| 57 | - | [C₄H₉]⁺ | A common alkyl fragment. |

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-bromoethoxy)tetrahydro-2H-pyran is characterized by the presence of ether linkages and alkyl groups, and the notable absence of hydroxyl or carbonyl groups. nist.govnist.gov

The key features in its spectrum include:

C-H Stretching: Absorptions in the 2950-2850 cm⁻¹ region corresponding to the sp³ C-H bonds of the methylene and methine groups in the molecule.

C-O Stretching: A series of strong, characteristic bands in the 1150-1030 cm⁻¹ region. Acetal structures like this one typically show multiple strong C-O stretching bands due to the coupled vibrations of the C-O-C-O-C system.

C-Br Stretching: A peak in the fingerprint region, typically between 650 and 550 cm⁻¹, corresponding to the carbon-bromine bond stretch.

The absence of a broad absorption band around 3500-3200 cm⁻¹ confirms the absence of an O-H group, and the lack of a strong, sharp peak around 1700 cm⁻¹ indicates the absence of a C=O carbonyl group.

Interactive Table 3: Characteristic IR Absorption Frequencies for 2-(2-bromoethoxy)tetrahydro-2H-pyran

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |

| 2950–2850 | C-H stretch | Strong | Alkane (CH₂, CH) |

| 1150–1030 | C-O stretch | Strong | Acetal / Ether |

| 650–550 | C-Br stretch | Medium | Alkyl Bromide |

Chromatographic Techniques for Separation and Quantification (e.g., GC, TLC, Column Chromatography)

Chromatographic methods are essential for the separation, purification, and purity assessment of 2-(2-bromoethoxy)tetrahydro-2H-pyran during and after its synthesis.

Thin-Layer Chromatography (TLC): TLC is a quick and effective qualitative technique used to monitor the progress of a chemical reaction. For instance, in the synthesis of this compound from 2-bromoethanol (B42945) and dihydropyran, TLC can be used to track the consumption of the starting alcohol and the formation of the new, less polar THP ether product.

Column Chromatography: For purification on a preparative scale, column chromatography is the standard method. nih.gov The crude product mixture is passed through a stationary phase (typically silica (B1680970) gel), and a solvent system (eluent) is used to separate the desired compound from unreacted starting materials and byproducts based on differences in polarity.

Gas Chromatography (GC): GC is a powerful tool for assessing the final purity of volatile compounds like 2-(2-bromoethoxy)tetrahydro-2H-pyran. tcichemicals.comtcichemicals.com The compound is vaporized and passed through a column, and its retention time is a characteristic property. The area of the peak on the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity analysis, with commercial grades often specified as >95% pure by GC. tcichemicals.com When coupled with a mass spectrometer (GC-MS), it provides definitive identification and purity assessment simultaneously.

Advanced Techniques for Mechanistic and Stereochemical Studies

The formation of the THP ether introduces a new stereocenter at the C-2 position of the pyran ring. total-synthesis.comorganic-chemistry.org This carbon, being an anomeric center, can exist in two diastereomeric forms (axial or equatorial) relative to the ring.

Advanced NMR for Stereochemical Analysis: While 1D-NMR confirms the basic structure, advanced 2D-NMR techniques are required for unambiguous stereochemical assignment.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the pyran ring and the ethoxy chain.

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would correlate each proton with its directly attached carbon (HSQC) and with carbons two or three bonds away (HMBC), allowing for complete assignment of all signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. A NOESY experiment could reveal the spatial relationship between the anomeric proton (H-2) and other protons on the ring, helping to determine its axial or equatorial orientation.

Mass Spectrometry for Mechanistic Insights: As noted previously, stereoisomers can sometimes be differentiated by mass spectrometry. Chemical Ionization (CI) studies on cyclic acetals have shown that the stereochemistry can influence fragmentation pathways, with cis and trans isomers yielding different relative abundances of the [M+H]⁺ and fragment ions. researchgate.net Such techniques could be applied to study the gas-phase chemistry of the diastereomers of 2-(2-bromoethoxy)tetrahydro-2H-pyran.

Vi. Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. rsc.orgresearchgate.net For 3-(2-bromoethoxy)tetrahydro-2H-pyran, these calculations can predict various properties that govern its reactivity.

Molecular electrostatic potential (MEPS) surfaces are valuable for identifying reactive sites. researchgate.net In the case of this compound, the oxygen atoms of the tetrahydropyran (B127337) ring and the ethoxy bridge are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon atom attached to the bromine are anticipated to be regions of positive potential.

Frontier Molecular Orbital (FMO) theory helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other reagents. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties (Illustrative) This table presents illustrative data based on typical values for similar compounds, as specific experimental or computational data for this compound is not readily available in the searched literature.

| Parameter | Value |

|---|---|

| HOMO Energy | -9.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 10.7 eV |

Molecular Modeling of Conformational Preferences and Stereoelectronic Effects

The tetrahydropyran ring of this compound is not planar and exists predominantly in a chair conformation to minimize steric strain. nih.govresearchgate.net The substituent at the 3-position can exist in either an axial or equatorial orientation.

Computational modeling can determine the relative energies of these conformers. Generally, for substituted tetrahydropyrans, the equatorial conformation is favored to avoid 1,3-diaxial interactions. nih.gov However, stereoelectronic effects, such as the anomeric effect, can influence this preference.

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions that stabilize certain conformations. nih.gov For instance, an interaction between the lone pair of the ring oxygen and the antibonding orbital of the C-O bond of the substituent can stabilize the axial conformer.

Reaction Pathway Analysis and Transition State Elucidation

Computational methods are invaluable for mapping out the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. clockss.orgmdpi.com This is particularly useful for understanding the mechanisms of reactions involving this compound, such as nucleophilic substitution at the bromo-bearing carbon or cleavage of the ether linkage.

By calculating the activation energies for different possible pathways, chemists can predict the most likely reaction mechanism. For example, a computational study could compare the energy barriers for an SN1 versus an SN2 reaction at the primary carbon bonded to the bromine atom.

Structure-Reactivity Relationship Prediction

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity descriptors, it is possible to establish structure-reactivity relationships. researchgate.netclockss.org For instance, the effect of substituting the bromine atom with other halogens on the reaction rates could be computationally predicted.

These predictions can guide the design of new reagents and the optimization of reaction conditions. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, such as chemical hardness and electrophilicity index, can be correlated with experimental observations of reactivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-bromoethoxy)tetrahydro-2H-pyran in laboratory settings?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting tetrahydro-2H-pyran derivatives with 2-bromoethanol under Lewis acid catalysis (e.g., BF₃·OEt₂) to facilitate ether bond formation . Alternative methods include using potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) for deprotonation and substitution, as demonstrated in analogous tetrahydro-2H-pyran derivatives . Key parameters include solvent choice (dry conditions for moisture-sensitive catalysts), temperature control (room temperature to 50°C), and reaction time (6–24 hours).

Q. What safety precautions should be taken when handling this compound?

- Safety Protocol :

- Wear protective gear (gloves, goggles, lab coat) to avoid skin/eye contact, as bromoalkoxy compounds can be irritants .

- Work in a fume hood to prevent inhalation of volatile reagents.

- Store waste separately in designated containers for halogenated organic compounds and dispose via certified hazardous waste facilities .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are critical for verifying the ether linkage and bromoethoxy substituent. Peaks corresponding to the tetrahydro-2H-pyran ring (δ 1.5–4.5 ppm) and bromoethoxy protons (δ 3.3–3.8 ppm) should align with literature data .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks matching the molecular formula (C₇H₁₃BrO₂).

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound during nucleophilic substitution reactions?

- Optimization Strategies :

- Catalyst Selection : BF₃·OEt₂ enhances electrophilicity of the pyran oxygen, improving substitution efficiency . Alternative catalysts (e.g., p-toluenesulfonic acid) may reduce side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) favor SN2 mechanisms, while DMSO aids in stabilizing intermediates via solvation .

- Temperature : Elevated temperatures (40–50°C) accelerate reactions but may promote ring-opening side reactions; monitor via TLC.

Q. What are the potential competing reaction pathways when introducing electron-donating or withdrawing groups to the tetrahydro-2H-pyran ring system?

- Reactivity Analysis :

- Electron-donating groups (e.g., methyl) stabilize the oxonium ion intermediate, favoring substitution. Electron-withdrawing groups (e.g., nitro) may deactivate the ring, leading to incomplete substitution or ring-opening via acid-catalyzed mechanisms .

- Competing pathways include elimination (forming dihydropyran derivatives) or hydrolysis under aqueous conditions .

Q. How does the bromoethoxy substituent affect the stability of the tetrahydropyran ring under acidic or basic conditions?

- Stability Studies :

- Acidic Conditions : The ether linkage is susceptible to cleavage via protonation of the oxygen, leading to ring-opening. For example, HCl in dioxane hydrolyzes the ether bond, producing diols .

- Basic Conditions : Strong bases (e.g., NaOH) may induce elimination reactions, forming conjugated dienes or epoxides depending on steric hindrance .

Q. What catalytic mechanisms enhance the efficiency of forming the bromoethoxy ether linkage in tetrahydro-2H-pyran derivatives?

- Mechanistic Insights :

- Lewis acids (e.g., BF₃) coordinate with the pyran oxygen, increasing electrophilicity and facilitating nucleophilic attack by 2-bromoethanol .

- Computational studies (DFT) suggest transition-state stabilization via π-stacking interactions between the catalyst and aromatic intermediates in analogous systems .

Q. What are the applications of this compound as an intermediate in synthesizing complex organic molecules?

- Research Applications :

- Pharmaceutical Intermediates : Used in synthesizing glycosidase inhibitors or β-lactam antibiotics by functionalizing the bromoethoxy group for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Polymer Chemistry : Acts as a monomer in ring-opening polymerization to produce biodegradable polyethers with tunable thermal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.